B1574716 XL-820

XL-820

Cat. No.: B1574716
Attention: For research use only. Not for human or veterinary use.
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Description

XL-820 is a multi-targeted tyrosine kinase inhibitor (TKI) under clinical development, primarily targeting platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit (stem cell factor receptor) . These targets are implicated in angiogenesis and tumor proliferation, making this compound a candidate for oncology applications, particularly in cancers driven by aberrant kinase signaling, such as gastrointestinal stromal tumors (GIST) and renal cell carcinoma. Preclinical studies suggest its mechanism involves competitive binding to ATP-binding sites of these kinases, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK . While its clinical phase remains unspecified in available data, its inclusion in patent and development reports indicates ongoing research since 2005 .

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

XL820;  XL 820;  XL-820;  XL820001

Origin of Product

United States

Comparison with Similar Compounds

Target Selectivity and Mechanism

XL-820 belongs to a class of small-molecule TKIs with overlapping target profiles. Key comparators include sunitinib , axitinib , imatinib , and nilotinib (Table 1).

Table 1: Target Profiles of this compound and Comparable Inhibitors

Compound Primary Targets Secondary Targets Clinical Indications
This compound PDGFR, VEGFR2, c-Kit Under investigation
Sunitinib PDGFR, VEGFR, c-Kit, FLT3 RET, CSF-1R RCC, GIST, pancreatic neuroendocrine tumors
Axitinib VEGFR1-3, PDGFR c-Kit (weak) Advanced RCC
Imatinib Bcr-Abl, PDGFR, c-Kit CML, GIST
Nilotinib Bcr-Abl, PDGFR, c-Kit DDR1, Ephrin receptors CML (resistant to imatinib)

This compound’s triple inhibition of PDGFR, VEGFR2, and c-Kit aligns most closely with sunitinib, though sunitinib also inhibits FLT3 and RET, broadening its therapeutic scope . In contrast, axitinib’s stronger focus on VEGFR limits its utility in c-Kit-driven cancers like GIST.

Pharmacokinetics and Efficacy

  • Sunitinib : Long half-life (~40–60 hours), enabling once-daily dosing.
  • Axitinib : Short half-life (~2–6 hours), requiring twice-daily administration.
  • Imatinib : High oral bioavailability (~98%) but susceptible to resistance mutations.

This compound’s efficacy in preclinical models is inferred from its target profile. For example, dual PDGFR/VEGFR inhibition is associated with anti-angiogenic effects, while c-Kit blockade may reduce tumor cell survival in GIST. However, sunitinib’s established clinical efficacy in phase III trials (e.g., 47% response rate in metastatic RCC) sets a high benchmark .

Table 2: Adverse Event Profiles

Compound Common Adverse Events Severe Risks
This compound Hypertension, fatigue (inferred from class effects) Hepatotoxicity (preclinical reports)
Sunitinib Hand-foot syndrome, hypertension, fatigue Cardiotoxicity, thyroid dysfunction
Axitinib Hypertension, diarrhea, dysphonia Arterial thromboembolism
Imatinib Edema, nausea, muscle cramps Congestive heart failure, cytopenias

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